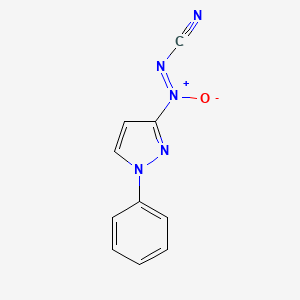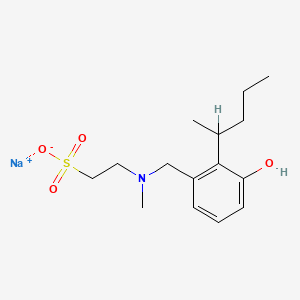
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt is a synthetic compound known for its surfactant properties. It is used in various industrial and scientific applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt typically involves the reaction of hydroxy-sec-amylbenzyl chloride with methyltaurine in the presence of a base. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases production efficiency. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents due to its excellent foaming and emulsifying properties.
Mécanisme D'action
The mechanism of action of (Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, increasing membrane permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, the compound can interact with proteins, altering their structure and function, which can be beneficial in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyltaurine: Another surfactant with similar properties but different chemical structure.
Sodium lauroyl sarcosinate: A surfactant used in personal care products with similar foaming properties.
Sodium methyl cocoyl taurate: A mild surfactant used in cosmetics and personal care products.
Uniqueness
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt is unique due to its specific chemical structure, which imparts distinct surfactant properties. Its ability to enhance membrane permeability and interact with proteins makes it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
68132-84-3 |
|---|---|
Formule moléculaire |
C15H24NNaO4S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
sodium;2-[(3-hydroxy-2-pentan-2-ylphenyl)methyl-methylamino]ethanesulfonate |
InChI |
InChI=1S/C15H25NO4S.Na/c1-4-6-12(2)15-13(7-5-8-14(15)17)11-16(3)9-10-21(18,19)20;/h5,7-8,12,17H,4,6,9-11H2,1-3H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
WWAPAXOZHMDPOR-UHFFFAOYSA-M |
SMILES canonique |
CCCC(C)C1=C(C=CC=C1O)CN(C)CCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


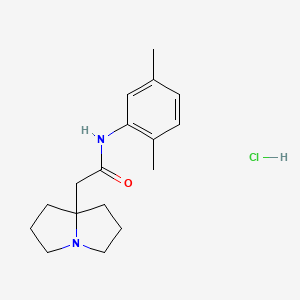
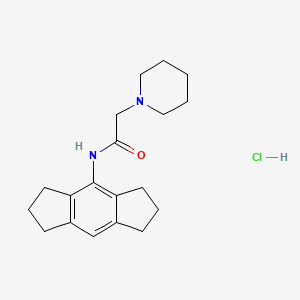
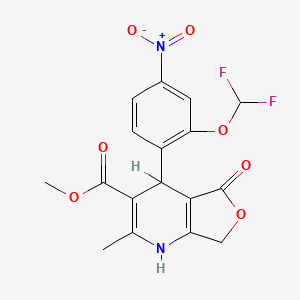
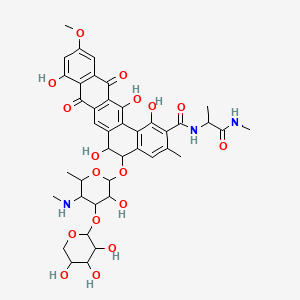

![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

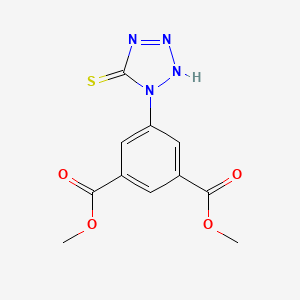

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
